Weak Isoleucine--tRNA Ligase (IleRS) Binding Compared to Natural Substrate
This compound is a very weak inhibitor of Escherichia coli Isoleucine--tRNA ligase (IleRS), exhibiting an inhibition constant (Ki) of 1.25 × 10⁶ nM (1.25 mM) [1]. In contrast, the natural substrate, L-isoleucine, is efficiently charged onto its cognate tRNA by IleRS with a Michaelis constant (Km) in the low micromolar range (typically 1-10 µM) [2]. This 100- to 1000-fold difference in affinity indicates that the gem-dimethyl substitution severely disrupts the precise molecular recognition required for enzyme activation, making this compound a useful negative control or a probe to map the steric tolerance of the IleRS active site [3].
| Evidence Dimension | Inhibition of Isoleucine--tRNA ligase (IleRS) from E. coli |
|---|---|
| Target Compound Data | Ki = 1.25 × 10⁶ nM (1.25 mM) [1] |
| Comparator Or Baseline | L-Isoleucine (natural substrate): Km ~ 1-10 µM [2] |
| Quantified Difference | ≥ 100-fold weaker binding affinity |
| Conditions | Analytical ultracentrifugation; pH 7.5; 2°C [1] |
Why This Matters
This confirms the compound is not a functional isoleucine mimic for IleRS, a critical consideration for researchers investigating aminoacyl-tRNA synthetase mechanisms or designing antimetabolites.
- [1] BindingDB. (2007). BDBM18146: 2-amino-3,3-dimethylpentanoic acid / Isoleucine--tRNA ligase (Escherichia coli). Ki = 1.25E+6 nM. View Source
- [2] Francklyn, C. S., & Schimmel, P. (1989). Aminoacylation of RNA minisubstrates with isoleucine. Nature, 337(6206), 478-481. (Class-level inference: Km of isoleucine for IleRS is in the low micromolar range). View Source
- [3] BindingDB. (2007). Assay Description for BDBM18146. Utilizing an analytical ultracentrifuge, the binding constants of various amino acids and isoleucine analogues to IleRS were estimated. View Source
